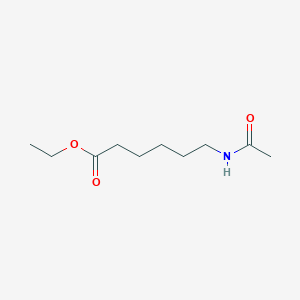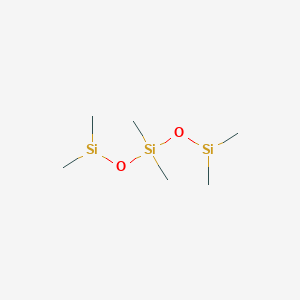
Nicotinamide riboside
Overview
Description
Nicotinamide riboside is a naturally occurring form of vitamin B3, also known as niacin. It is found in trace amounts in foods such as milk and yeast. This compound functions as a precursor to nicotinamide adenine dinucleotide (NAD+), a vital coenzyme involved in various metabolic processes. NAD+ plays a crucial role in cellular energy production, DNA repair, and overall cellular health .
Mechanism of Action
Target of Action
Nicotinamide riboside (NR) is a form of vitamin B3 and a precursor to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme that plays important roles in various metabolic pathways . The primary target of NR is the NAD+ biosynthetic pathway, where it is converted into NAD+ .
Mode of Action
NR is efficiently absorbed by cells and converted into NAD+ This allows NR to directly enter the NAD+ biosynthesis pathway, potentially increasing cellular NAD+ levels .
Biochemical Pathways
NR plays a significant role in the NAD+ biosynthetic pathway. All components of vitamin B3, including NR, are precursors to the nicotinamide-derived redox cofactor, NAD+, its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH . These are collectively referred to as NAD(P)(H). The water-soluble components that constitute vitamin B3 are obtained through the diet and/or supplementation .
Pharmacokinetics
NR has demonstrated excellent safety and efficacy profiles and is orally bioavailable in humans . Studies have shown that human blood NAD+ can rise as much as 2.7-fold with a single oral dose of NR . Oral NR elevates mouse hepatic NAD+ with distinct and superior pharmacokinetics to those of nicotinic acid and nicotinamide .
Result of Action
The elevation of NAD+ content in the body through NR supplementation has numerous potential health benefits. NAD+ supports many processes, including converting glucose and other nutrients into energy, repairing damaged DNA, supporting cells’ defense systems, and regulating the sleep/wake cycle . Studies have demonstrated that NR supplementation can enhance mitochondrial function, increase oxidative metabolism, and improve glucose tolerance . These effects may have implications for conditions such as obesity, diabetes, and metabolic syndrome .
Action Environment
The action, efficacy, and stability of NR can be influenced by various environmental factors. For instance, the bioavailability and safety of NR can be affected by factors such as diet, lifestyle, and individual health status . As the prevalence and morbidity of conditions such as cardiovascular, neurodegenerative, and metabolic disorders increase in modern society, the need for a rapid translation of NR to therapeutic use and further establishment of its availability as a nutritional supplement has arisen .
Biochemical Analysis
Biochemical Properties
Nicotinamide riboside plays a vital role in biochemical reactions. It is changed in the body to a chemical called NAD+ . The body needs NAD+ for many processes to work normally . A new this compound kinase was identified from Kluyveromyces marxianus . The catalytic efficiencies (kcat/KM) toward ATP and this compound were 57.4 s−1·mM−1 and 84.4 s−1·mM−1, respectively .
Cellular Effects
Boosting intracellular NAD+ concentrations using this compound has been shown to provide protective effects against a broad spectrum of pathological conditions, such as neurodegenerative diseases, diabetes, and hearing loss .
Molecular Mechanism
This compound exerts its effects at the molecular level by being a precursor to NAD+, which is a coenzyme in redox reactions, playing a vital role in energy metabolism . It also influences gene expression and protein function by serving as a substrate for NAD±consuming enzymes .
Temporal Effects in Laboratory Settings
In the presence of an external ATP regeneration system, as much as 100 g·L−1 of this compound could be completely phosphorylated to NMN in 8 h with Klm-NRK, achieving a molar isolation yield of 84.2% and a space–time yield of 281 g·L−1·day−1 .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models are not mentioned in the search results, it’s known that NAD+ precursors like this compound have been used in a variety of animal studies to investigate potential therapeutic effects .
Metabolic Pathways
This compound is involved in the NAD+ biosynthetic pathway . It is converted to NAD+ through a two-step and a three-step pathway .
Transport and Distribution
Given its role as a NAD+ precursor, it can be inferred that it must be efficiently transported into cells where it can be converted into NAD+ .
Subcellular Localization
As a precursor to NAD+, it is likely to be found wherever NAD+ is required, which is in virtually all cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nicotinamide riboside can be synthesized through various methods. One efficient method involves the reduction of this compound chloride using sodium dithionate as a reducing agent. This reaction is carried out in water at room temperature under anaerobic conditions, yielding 1,4-dihydrothis compound . Another method involves alkylating nicotinamide with a 1-chloro-D-ribofuranose derivative .
Industrial Production Methods
Industrial production of this compound often involves the use of α-D-ribose-1-phosphate and nicotinamide in the presence of pentosyl transferases. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Nicotinamide riboside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nicotinamide adenine dinucleotide (NAD+).
Reduction: Reduction of this compound chloride to 1,4-dihydrothis compound.
Substitution: Alkylation reactions involving nicotinamide and ribose derivatives
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as oxygen or other oxidants.
Reduction: Sodium dithionate is commonly used as a reducing agent.
Substitution: Alkylating agents like 1-chloro-D-ribofuranose derivatives are used
Major Products Formed
Nicotinamide adenine dinucleotide (NAD+): Formed through oxidation.
1,4-Dihydrothis compound: Formed through reduction.
Scientific Research Applications
Nicotinamide riboside has gained significant attention in scientific research due to its potential health benefits. It is used in various fields, including:
Chemistry: As a precursor in the synthesis of NAD+ and related compounds.
Biology: Studied for its role in cellular metabolism and energy production.
Medicine: Investigated for its potential in treating metabolic disorders, neurodegenerative diseases, and cardiovascular conditions
Industry: Used in dietary supplements to boost NAD+ levels and improve overall health.
Comparison with Similar Compounds
Nicotinamide riboside is often compared with other NAD+ precursors such as nicotinamide mononucleotide (NMN) and niacin. While all these compounds aim to boost NAD+ levels, this compound has unique characteristics:
Nicotinamide Mononucleotide (NMN): NMN is larger and more complex, requiring specific transporters for cellular uptake.
Conclusion
This compound is a promising compound with significant potential in various scientific and medical fields. Its ability to enhance NAD+ levels and improve cellular health makes it a valuable tool in the fight against aging and age-related diseases.
Properties
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5/c12-10(17)6-2-1-3-13(4-6)11-9(16)8(15)7(5-14)18-11/h1-4,7-9,11,14-16H,5H2,(H-,12,17)/p+1/t7-,8-,9-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEBZPBDRKPWTD-TURQNECASA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N2O5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501010039 | |
| Record name | Nicotinamide-beta-riboside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501010039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Nicotinamide riboside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000855 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1341-23-7 | |
| Record name | Nicotinamide riboside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1341-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nicotinamide-beta-riboside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001341237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nicotinamide riboside | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14933 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nicotinamide-beta-riboside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501010039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nicotinamid Ribosid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NICOTINAMIDE RIBOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I8H2M0L7N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Nicotinamide riboside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000855 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![SPIRO[BICYCLO[2.2.1]HEPT-2-ENE-7,2-[1,3]DIOXOLANE]](/img/structure/B73502.png)

![4-Chloro-3-[(methylamino)sulfonyl]benzoic acid](/img/structure/B73504.png)






